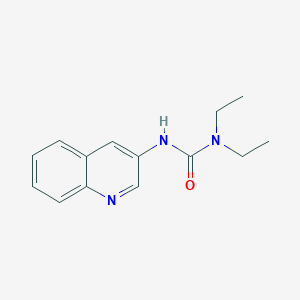
1,1-Diethyl-3-quinolin-3-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Diethyl-3-quinolin-3-ylurea is a chemical compound with the molecular formula C14H17N3O . It is a derivative of quinoline, a heterocyclic aromatic compound . Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry .
Molecular Structure Analysis
The molecular structure of 1,1-Diethyl-3-quinolin-3-ylurea consists of a quinoline core with two ethyl groups and a urea group attached . The quinoline core is a bicyclic compound that contains a benzene ring fused with a pyridine ring .Chemical Reactions Analysis
While specific chemical reactions involving 1,1-Diethyl-3-quinolin-3-ylurea are not detailed in the available resources, quinoline derivatives are known to participate in various transformations . These include alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .科学的研究の応用
Chemical Synthesis and Applications
1,1-Diethyl-3-quinolin-3-ylurea, as a chemical entity, may not have direct mentions in scientific literature under this precise name; however, research involving closely related quinoline derivatives showcases the versatility of quinoline compounds in various scientific applications. These applications span from organic synthesis methods to potential therapeutic uses, demonstrating the broad utility of quinoline and its derivatives in scientific research.
Synthetic Methodologies : Quinoline derivatives have been synthesized using palladium-catalyzed reactions, highlighting innovative approaches to crafting potentially biologically active compounds. These synthetic strategies offer pathways to various quinoline derivatives, underscoring the chemical versatility and potential for further functionalization (Gulyukina & Beletskaya, 2010).
Therapeutic Potential : Some quinoline derivatives have been studied for their protective effects against amyloid-beta in Alzheimer's disease, showcasing the therapeutic potential of these compounds. The research explored the effects of specific quinoline derivatives on cognitive behavior, synaptic genes, and mitochondrial quality, indicating their promise as molecules to counteract age- and amyloid-beta-induced toxicities in neurodegenerative disorders (Vijayan, Bose, & Reddy, 2021).
Material Science : Quinoline derivatives have been investigated for their luminescent properties and hydrogen-bonding interactions in solid-state materials. These studies contribute to the understanding of how quinoline-based compounds can influence the properties of materials, potentially leading to applications in optoelectronics and material science (Bai, Young, & Hor, 2017).
Antiviral Research : Quinoline derivatives have also been explored for their role as allosteric HIV-1 integrase inhibitors, demonstrating the potential to block multiple steps of HIV-1 integration. This research outlines the multifaceted mechanisms by which quinoline compounds can interfere with viral replication, offering insights into their development as antiretroviral agents (Kessl et al., 2012).
Antioxidant Properties : Novel quinoline derivatives have been synthesized and evaluated for their antioxidant activities, revealing that certain quinoline compounds exhibit higher antioxidant activities than standard antioxidants. This suggests potential applications in combating oxidative stress-related diseases (Hassan, Abdel‐kariem, & Ali, 2017).
将来の方向性
Quinoline and its derivatives have been the focus of many research studies due to their potential biological and pharmaceutical activities . Future research may focus on the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods . Additionally, the exploration of the biological and pharmaceutical activities of these compounds is a promising area for future research .
特性
IUPAC Name |
1,1-diethyl-3-quinolin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-3-17(4-2)14(18)16-12-9-11-7-5-6-8-13(11)15-10-12/h5-10H,3-4H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHJTFYVMMLJEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC2=CC=CC=C2N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Diethyl-3-quinolin-3-ylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide](/img/structure/B2800982.png)
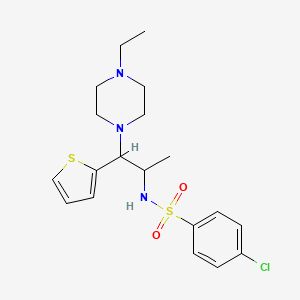
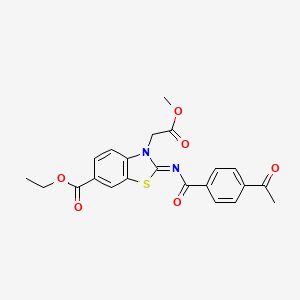
![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2800987.png)
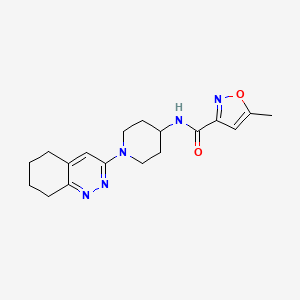
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2800989.png)
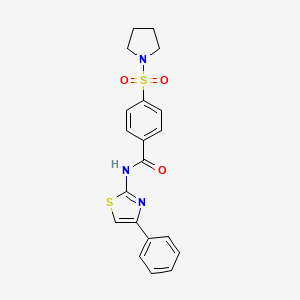
![[2-[(3-Ethoxycarbonyl-4-thiophen-2-ylthiophen-2-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2800991.png)
![4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2800993.png)

![2-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2800996.png)
![3-cinnamyl-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2800997.png)
![N-(4-methoxyphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2801000.png)
![4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2801002.png)